molecular formula C16H23NO5S B2865957 2-Ethoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1706144-21-9

2-Ethoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2865957
CAS No.: 1706144-21-9
M. Wt: 341.42
InChI Key: IWJZZPLWOMDRNY-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core that is differentially functionalized with a phenylsulfonyl group and an ethoxyethanone moiety. The sulfonyl group adjacent to the piperidine nitrogen is a key structural feature seen in various pharmacologically active compounds and can contribute to molecular interactions with biological targets . Compounds with similar sulfonamide and aryl sulfoxide motifs have been investigated as potential inhibitors for enzymes like monoacylglycerol lipase (MAGL), which is a therapeutic target for inflammation, pain, and neurological disorders . Furthermore, the structural architecture of this reagent makes it a valuable synthetic intermediate or building block for the exploration of structure-activity relationships (SAR) in the development of new bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-3-22-12-16(18)17-10-8-15(9-11-17)23(19,20)14-6-4-13(21-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJZZPLWOMDRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a core structure with analogs in and , where variations occur at the sulfonyl and tetrazole/thioether substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound ID Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound R1 = 4-OCH₃, R2 = Ethoxy Not Reported ~400 (estimated) Methoxy-sulfonyl, ethoxy-ethanone
7n () R1 = 4-OCH₃, R2 = 4-NO₂-tetrazole 161–163 520.106 Nitrophenyl-tetrazole, sulfonyl
7q () R1 = 4-OCH₃, R2 = 4-CF₃-phenyl 175–177 543.109 Trifluoromethyl-phenyl, sulfonyl
7r () R1 = 4-CF₃, R2 = 4-CF₃-phenyl 175–177 581.086 Dual trifluoromethyl groups
  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group (R1 = 4-OCH₃) in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro (-NO₂ in 7n) or trifluoromethyl (-CF₃ in 7q, 7r). These differences influence electronic distribution, solubility, and intermolecular interactions .
  • Melting Points : Methoxy-substituted analogs (e.g., 7n , 7q ) exhibit melting points between 161–177°C, while trifluoromethyl derivatives (7r ) show similar ranges. The ethoxy group in the target compound may lower melting points due to reduced polarity compared to nitro or CF₃ groups.

Spectroscopic and Analytical Data

  • NMR Signatures : Methoxy protons in analogs resonate at δ ~3.8–4.0 ppm (¹H NMR), while sulfonyl-linked aromatic protons appear downfield (δ ~7.5–8.5 ppm). The ethoxy group in the target compound would split into a quartet (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry : ESI-HRMS data for analogs (e.g., 7q at m/z 543.10901) align with calculated molecular weights, suggesting reliable characterization methods for the target compound .

Stability and Isomerization

demonstrates that piperidine-linked ethanones can undergo amide-like isomerization with an energy barrier of ~67 kJ/mol. While the target compound lacks an amide bond, its piperidine-ethanone linkage may exhibit conformational flexibility, impacting pharmacokinetics .

Preparation Methods

Direct Sulfonylation of Piperidine

Piperidine reacts with 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane under basic conditions. Triethylamine (2.2 eq) is added to deprotonate piperidine, facilitating nucleophilic attack on the sulfonyl chloride. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. Workup involves washing with dilute HCl, brine, and drying over MgSO₄, yielding the sulfonamide as a white solid (78–85% yield).

Table 1: Optimization of Sulfonylation Conditions

Base Solvent Temperature (°C) Yield (%)
Triethylamine DCM 0 → 25 85
Pyridine THF 25 72
NaHCO₃ Acetonitrile 25 68

Oxidation of 4-(4-Methoxyphenylthio)Piperidine

An alternative route involves oxidizing the corresponding sulfide. 4-(4-Methoxyphenylthio)piperidine is treated with meta-chloroperbenzoic acid (mCPBA, 2.5 eq) in dichloromethane at 0°C. The reaction is stirred for 6 hours, yielding the sulfone after aqueous workup (91% yield). This method avoids handling sulfonyl chlorides but requires prior synthesis of the thioether intermediate.

Catalytic and Enantioselective Approaches

Recent advances employ asymmetric catalysis to access enantiomerically pure forms.

Chiral Resolution Using N-Acetyl-L-Leucine

Racemic 2-ethoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is resolved with N-acetyl-L-leucine in methanol. The diastereomeric salts are crystallized, and the free base is liberated using NaOH (2M). This method, adapted from patent literature, achieves >99% enantiomeric excess (ee) but requires multiple crystallization steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the ethoxy alcohol intermediate offers a green chemistry alternative. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. The (S)-alcohol is then oxidized to the ketone using pyridinium chlorochromate (PCC).

Characterization and Analytical Data

The final compound is characterized by NMR, HRMS, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.84 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperidine-H), 2.89 (s, 3H, SO₂CH₃), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₃NO₅S: [M+H]⁺ 362.1325. Found: 362.1328.

Industrial-Scale Production Considerations

Optimized conditions for kilogram-scale synthesis emphasize cost efficiency and safety:

  • Sulfonylation: Continuous flow reactors reduce exothermic risks during sulfonyl chloride reactions.
  • Solvent Recovery: Ethyl acetate and hexane are recycled via distillation, minimizing waste.
  • Catalyst Recycling: Immobilized lipases in fixed-bed reactors enhance enzymatic resolution efficiency.

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